molecular formula C17H15Cl2NO2 B1362981 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one

1-[2-Chloro-4-(4-chlorophenoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B1362981
M. Wt: 336.2 g/mol
InChI Key: GOQRMNQLFNXBMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-Chloro-4-(4-chlorophenoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one is an organic compound with the molecular formula C14H10Cl2O2. It is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research. This compound is characterized by its unique structure, which includes chloro and phenoxy groups, making it a valuable intermediate in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one typically involves the reaction of 2-chloro-4-(4-chlorophenoxy)acetophenone with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like methanol. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-[2-Chloro-4-(4-chlorophenoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[2-Chloro-4-(4-chlorophenoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-Chloro-4-(4-chlorophenoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one is unique due to its specific combination of chloro and phenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C17H15Cl2NO2

Molecular Weight

336.2 g/mol

IUPAC Name

1-[2-chloro-4-(4-chlorophenoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one

InChI

InChI=1S/C17H15Cl2NO2/c1-20(2)10-9-17(21)15-8-7-14(11-16(15)19)22-13-5-3-12(18)4-6-13/h3-11H,1-2H3

InChI Key

GOQRMNQLFNXBMY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=CC(=O)C1=C(C=C(C=C1)OC2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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